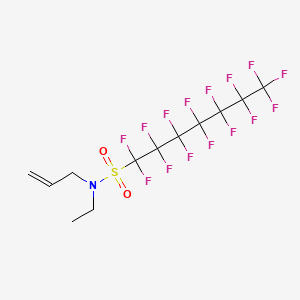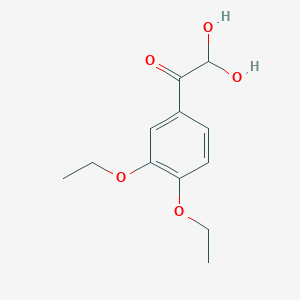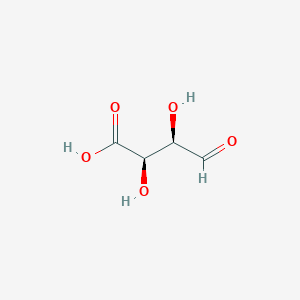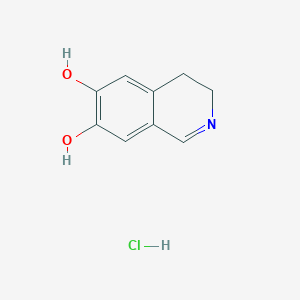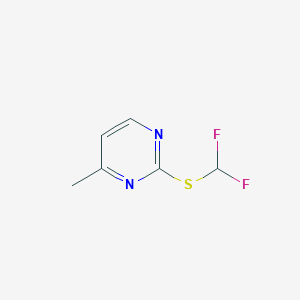
3,4-Dimethoxyphenylmethylsulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxyphenylmethylsulfoxide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions, along with a methylsulfoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylmethylsulfoxide typically involves the oxidation of 3,4-Dimethoxyphenylmethylsulfide. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄). The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxyphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylmethylsulfone
Reduction: 3,4-Dimethoxyphenylmethylsulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,4-Dimethoxyphenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylmethylsulfide: The reduced form of the sulfoxide, with similar chemical properties but different reactivity.
3,4-Dimethoxyphenylmethylsulfone: The oxidized form of the sulfoxide, with distinct chemical and biological properties.
3,4-Dimethoxybenzaldehyde: A related compound with aldehyde functionality, used in different synthetic applications.
Uniqueness
3,4-Dimethoxyphenylmethylsulfoxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in medicine and industry further highlight its significance.
Propiedades
| 38417-24-2 | |
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12O3S/c1-11-8-5-4-7(13(3)10)6-9(8)12-2/h4-6H,1-3H3 |
Clave InChI |
COURQMHDWHECPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



